N-(2-cyanoethyl)methanesulfonamide
Description
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
N-(2-cyanoethyl)methanesulfonamide |
InChI |
InChI=1S/C4H8N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2,4H2,1H3 |
InChI Key |
DIDBZKDASZJEAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares N-(2-cyanoethyl)methanesulfonamide with structurally related sulfonamides:
Key Observations:
- Aryl-substituted derivatives (e.g., 2-fluorophenyl) exhibit distinct electronic properties due to aromatic ring effects, influencing stability and synthetic routes .
- Conformational Studies :
- DFT analyses of N-(2-methylphenyl) and N-(3-methylphenyl) derivatives demonstrate that substituent position (ortho vs. meta) significantly impacts molecular geometry and vibrational spectra .
Preparation Methods
Reaction Mechanism
Methanesulfonyl chloride reacts with the primary amine group of 2-cyanoethylamine, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds via an intermediate sulfonyl chloride-amine adduct, which collapses to release HCl and yield the final product:
Optimization Parameters
-
Solvent : Isopropanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and suppress side reactions.
-
Temperature : Reactions are typically conducted at 0–25°C to minimize cyano group hydrolysis.
-
Base Stoichiometry : A 2:1 molar ratio of TEA to methanesulfonyl chloride ensures complete HCl scavenging.
Table 1: Performance of Direct Sulfonylation
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 2–4 hours |
| Purity (HPLC) | >95% |
| Byproducts | <5% unreacted amine |
Alkylation of Methanesulfonamide with Acrylonitrile
An alternative route involves alkylating methanesulfonamide with acrylonitrile under Michael addition conditions. This method is advantageous for scalability but requires careful control to prevent over-alkylation.
Reaction Conditions
Methanesulfonamide is treated with acrylonitrile in the presence of a catalytic base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF):
Challenges and Solutions
Table 2: Alkylation Method Metrics
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 6–8 hours |
| Selectivity | >90% |
| Scalability | Pilot-plant validated |
Coupling Agent-Mediated Synthesis
For high-purity applications, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enable the condensation of methanesulfonic acid with 2-cyanoethylamine.
Protocol Overview
Methanesulfonic acid is activated with DCC in anhydrous dichloromethane (DCM), followed by addition of 2-cyanoethylamine:
Advantages and Limitations
Table 3: Coupling Agent Performance
| Parameter | Value |
|---|---|
| Yield | 80–88% |
| Reaction Time | 12–24 hours |
| Purity (post-workup) | 98–99% |
| Cost Index | 2.5× (vs. direct route) |
One-Pot Tandem Reactions
Recent advances utilize tandem reactions to streamline synthesis. For example, a one-pot process combining sulfonylation and cyanoethylation has been reported.
Key Steps
-
Sulfonylation : Methanesulfonyl chloride reacts with excess ethylene diamine to form a bis-sulfonamide intermediate.
-
Cyanoethylation : Acrylonitrile selectively alkylates the terminal amine group under basic conditions.
Benefits
-
Reduced Steps : Intermediate isolation is omitted, cutting process time by 30%.
-
Atom Economy : Excess ethylene diamine is recycled, minimizing waste.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Direct Sulfonylation | 85% | $ | High | 95% |
| Alkylation | 72% | $$ | Moderate | 90% |
| Coupling Agent | 88% | $$$$ | Low | 99% |
| One-Pot Tandem | 82% | $$ | High | 93% |
Cost Key : $ = <$50/mol, $$ = $50–100/mol, $$$$ = >$200/mol
Industrial-Scale Considerations
For bulk production, the direct sulfonylation method is preferred due to its balance of yield, cost, and simplicity. However, coupling agent-mediated synthesis remains critical for pharmaceutical-grade material requiring ultralow impurity profiles.
Emerging Techniques
Q & A
Q. What are the recommended methods for synthesizing N-(2-cyanoethyl)methanesulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation of a primary amine with methanesulfonyl chloride. A multi-step approach may include:
- Step 1 : Reacting 2-cyanoethylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen.
- Step 2 : Neutralization with aqueous sodium bicarbonate to remove excess acid.
- Optimization : Control temperature (0–5°C to minimize side reactions), use triethylamine as a base to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitrile C≡N stretches (~2250 cm⁻¹).
- NMR : ¹H NMR to confirm ethyl chain integration (δ 2.5–3.5 ppm for CH₂ groups) and ¹³C NMR for nitrile carbon (δ ~120 ppm).
- Mass Spectrometry : Confirm molecular weight (MW: 178.22 g/mol) via ESI-MS .
Q. What are the key solubility and stability considerations for handling this compound in biological assays?
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol. Use sonication for aqueous buffers.
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the nitrile group. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the reactivity of this compound?
Density Functional Theory (DFT) studies can:
Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
- Structural Analogues : Compare with derivatives to isolate the cyanoethyl group’s role (see Table 1).
- Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation .
Table 1 : Comparative Bioactivity of Sulfonamide Derivatives
| Compound | Functional Group | Key Bioactivity |
|---|---|---|
| Methanesulfonamide | Basic sulfonamide | Antibacterial |
| N-(4-Fluorophenyl) derivative | Fluorophenyl | Anticancer (in vitro) |
| N-(2-Cyanoethyl) derivative | Cyanoethyl | Anti-inflammatory |
Q. How does the cyanoethyl group influence target interactions compared to other sulfonamides?
The cyanoethyl moiety:
- Enhances hydrogen bonding via the nitrile’s dipole (e.g., with enzyme active-site residues).
- Increases lipophilicity (logP ~1.2), improving membrane permeability.
- May act as a Michael acceptor in covalent inhibition (e.g., cysteine protease targeting) .
Methodological Guidance
- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) to validate results .
- Yield Optimization : Employ Design of Experiments (DoE) to screen solvent/base combinations .
- Data Reproducibility : Deposit spectral data in public repositories (e.g., PubChem) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
